molecular formula C6H4F5NOS B13563730 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol

2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol

Cat. No.: B13563730
M. Wt: 233.16 g/mol
InChI Key: RNQUPLMHPRHYNA-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol is a fluorinated organic compound that features a thiazole ring substituted with a trifluoromethyl group and a difluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol typically involves the reaction of 2-(trifluoromethyl)-1,3-thiazole with difluoroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the thiazole to the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanone.

    Reduction: Formation of 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanol or corresponding amine derivatives.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also contribute to the compound’s ability to interact with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid
  • 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole
  • 2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol

Uniqueness

2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol is unique due to its combination of a thiazole ring and multiple fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and reactivity.

Properties

Molecular Formula

C6H4F5NOS

Molecular Weight

233.16 g/mol

IUPAC Name

2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanol

InChI

InChI=1S/C6H4F5NOS/c7-5(8,2-13)3-1-14-4(12-3)6(9,10)11/h1,13H,2H2

InChI Key

RNQUPLMHPRHYNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)C(CO)(F)F

Origin of Product

United States

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